molecular formula C11H15BFNO2 B7956021 [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

[3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

Cat. No.: B7956021
M. Wt: 223.05 g/mol
InChI Key: VALMYLXXLOEZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a boronic acid group attached to a phenyl ring. These structural elements contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid typically involves the following steps:

    Formation of the Pyrrolidine Derivative: The initial step involves the reaction of a suitable precursor with pyrrolidine to form the pyrrolidin-1-ylmethyl group.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the pyrrolidin-1-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Boronate esters or boranes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid is used as a ligand in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound is used in the development of bioconjugates for targeted drug delivery and imaging.

    Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound is explored for its potential as a pharmacophore in the design of new therapeutic agents.

    Diagnostics: It is used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with unique properties.

    Agriculture: It is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The fluorine atom and pyrrolidin-1-ylmethyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • [3-Chloro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
  • [3-Bromo-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
  • [3-Iodo-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

Comparison:

  • Fluorine vs. Halogens: The presence of a fluorine atom in [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid imparts unique electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding interactions.
  • Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group provides steric hindrance and enhances the compound’s stability and specificity in biochemical applications.

Properties

IUPAC Name

[3-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c13-11-5-3-4-10(12(15)16)9(11)8-14-6-1-2-7-14/h3-5,15-16H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALMYLXXLOEZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)CN2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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